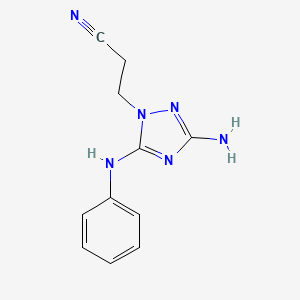![molecular formula C17H19ClN2O3S B14226578 Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-90-7](/img/structure/B14226578.png)
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a 2-chlorophenoxy group. The unique structure of this compound contributes to its wide range of biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- typically involves the reaction of 2-chlorophenol with piperidine in the presence of a suitable base to form the intermediate 2-chlorophenoxy-piperidine. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their substituents, leading to variations in their biological activities.
Sulfonamide drugs: Such as sulfamethoxazole and sulfadiazine, which are used as antibiotics.
Uniqueness
Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other sulfonamide derivatives .
Propiedades
Número CAS |
827322-90-7 |
|---|---|
Fórmula molecular |
C17H19ClN2O3S |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
4-[3-(2-chlorophenoxy)piperidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O3S/c18-16-5-1-2-6-17(16)23-14-4-3-11-20(12-14)13-7-9-15(10-8-13)24(19,21)22/h1-2,5-10,14H,3-4,11-12H2,(H2,19,21,22) |
Clave InChI |
RDJUHOBZAACZSO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


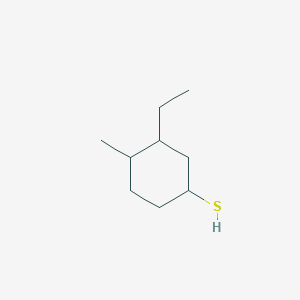
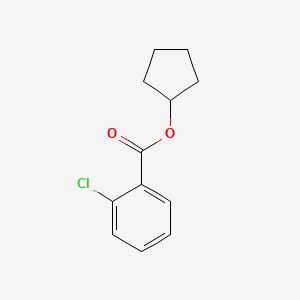
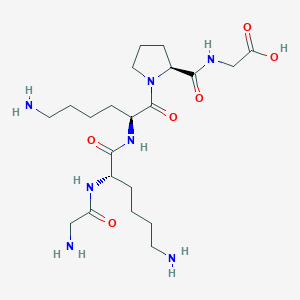
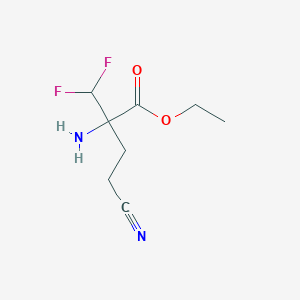

![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)
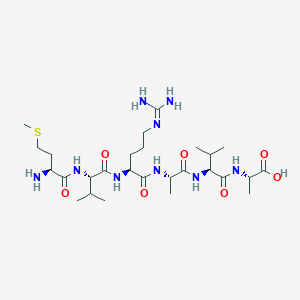
![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
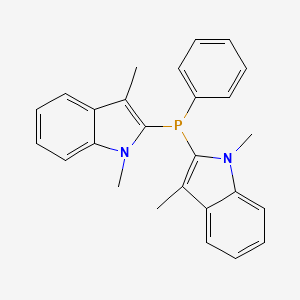
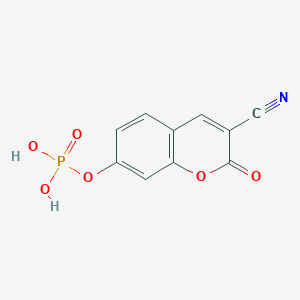
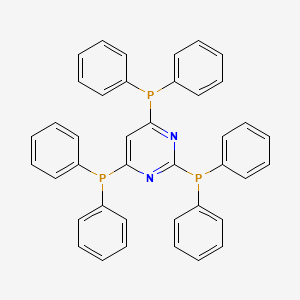
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
